molecular formula C8H6ClN3O2 B15229773 6-Chloro-8-methylimidazo[1,2-b]pyridazine-3-carboxylic acid

6-Chloro-8-methylimidazo[1,2-b]pyridazine-3-carboxylic acid

Cat. No.: B15229773
M. Wt: 211.60 g/mol
InChI Key: VFBDUIJZOSKNEO-UHFFFAOYSA-N
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Description

6-Chloro-8-methylimidazo[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by its fused bicyclic structure, which includes a chlorine atom at the 6th position, a methyl group at the 8th position, and a carboxylic acid group at the 3rd position. The unique structure of this compound makes it an important scaffold in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-methylimidazo[1,2-b]pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-2-methylimidazo[1,2-b]pyridazine with suitable reagents to introduce the carboxylic acid group at the 3rd position . The reaction conditions often include the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization and functionalization processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-methylimidazo[1,2-b]pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chlorine atom at the 6th position can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-b]pyridazine derivatives with different functional groups.

Scientific Research Applications

6-Chloro-8-methylimidazo[1,2-b]pyridazine-3-carboxylic acid has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-8-methylimidazo[1,2-b]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-8-methylimidazo[1,2-b]pyridazine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom, methyl group, and carboxylic acid group in specific positions allows for targeted interactions with biological molecules, making it a valuable compound in drug discovery and other scientific research applications.

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

6-chloro-8-methylimidazo[1,2-b]pyridazine-3-carboxylic acid

InChI

InChI=1S/C8H6ClN3O2/c1-4-2-6(9)11-12-5(8(13)14)3-10-7(4)12/h2-3H,1H3,(H,13,14)

InChI Key

VFBDUIJZOSKNEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN2C1=NC=C2C(=O)O)Cl

Origin of Product

United States

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